1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
Overview
Description
Scientific Research Applications
Fluorescence and Sensing Applications
Synthesis and Fluorescent Properties : A series of 1,3,5-triaryl-2-pyrazolines, related to the chemical structure of interest, were synthesized and found to possess fluorescence properties in the blue region of the visible spectrum. These compounds were evaluated for their fluorescent behavior using UV-Vis and emission spectroscopy, suggesting their potential in materials science for applications such as organic light-emitting diodes (OLEDs) or fluorescence-based sensors (Hasan, Abbas, & Akhtar, 2011).
Luminescence Sensing : Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks demonstrated selective sensitivity to benzaldehyde-based derivatives through characteristic emission bands, showcasing their utility as fluorescence sensors for detecting these chemicals (Shi et al., 2015).
Organic Synthesis and Material Science
Heterocyclic Synthesis : The synthesis of 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid derivatives, which are structurally related, highlights their importance as intermediates for further chemical transformations. These compounds are used as chemical hybridizing agents in agriculture, demonstrating their application in the synthesis of biologically active molecules (Beck, Lynch, & Wright, 1988).
Catalysis and Oxidation Reactions : Pyrazole derivatives have been utilized in the development of catalytic systems for the green and homogeneous oxidation of alcohols, using dimeric copper(II) complexes. This research underscores their role in catalysis, especially for eco-friendly oxidation reactions with high selectivity and efficiency (Maurya & Haldar, 2020).
Metal-Organic Frameworks (MOFs) : Pyrazole-based ligands have been synthesized for generating multifunctional materials, including helical coordination polymers with potential applications in single-ion magnetic behavior and dye degradation. Such research highlights the versatile functionality of pyrazole derivatives in creating advanced materials for environmental remediation and information storage technologies (Roy et al., 2018).
Mechanism of Action
Target of Action
The primary target of 1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid, also known as dexmedetomidine, is the α2-adrenoceptor . This receptor plays a crucial role in the central nervous system, regulating a variety of physiological functions such as sedation, anxiolysis, and analgesia .
Mode of Action
Dexmedetomidine is a potent and highly selective agonist for α2-adrenoceptors, with an α2:α1 ratio of 1620:1 . It exerts its hypnotic action through activation of central pre- and postsynaptic α2-receptors in the locus coeruleus . This activation induces a state of unconsciousness similar to natural sleep, with the unique aspect that patients remain easily rousable and cooperative .
Biochemical Pathways
It is known that the drug’s interaction with α2-adrenoceptors leads to a decrease in neurotransmitter release, thereby reducing neuronal activity . This can have downstream effects on various physiological processes, including pain perception, anxiety, and sleep regulation .
Pharmacokinetics
Dexmedetomidine is rapidly distributed and is mainly hepatically metabolized into inactive metabolites by glucuronidation and hydroxylation . Body size, hepatic impairment, and presumably plasma albumin and cardiac output have a significant impact on dexmedetomidine pharmacokinetics . The apparent volume of distribution was found to be related to body weight, with a volume of distribution at steady state in healthy volunteers of approximately 1.31–2.46 L/kg .
Result of Action
The molecular and cellular effects of dexmedetomidine’s action are diverse. Most notably, it has been shown to have anti-inflammatory and anti-apoptotic properties . Some studies have suggested that the level of autophagy, an adaptive catabolic process, is modulated under the treatment of dexmedetomidine on vital organ injuries .
Action Environment
Environmental factors can influence the action, efficacy, and stability of dexmedetomidine. For instance, the drug’s pharmacokinetics can be affected by factors such as body size and hepatic function . Additionally, the drug’s effectiveness may be influenced by the patient’s physiological state, such as their level of anxiety or pain.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-4-hydroxypyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7-4-3-5-9(8(7)2)14-6-10(15)11(13-14)12(16)17/h3-6,15H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMWQBJTZSBBAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=C(C(=N2)C(=O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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